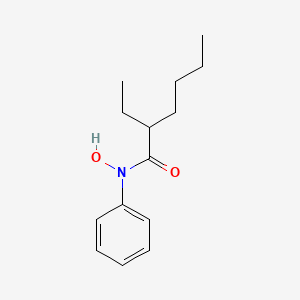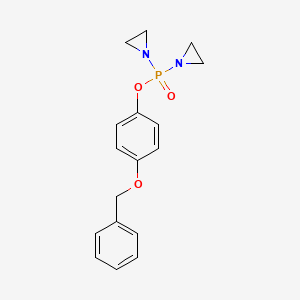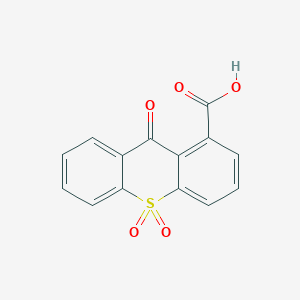
9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-1-carboxylic acid is a complex organic compound that belongs to the class of thioxanthenes Thioxanthenes are known for their tricyclic structure, which includes a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-1-carboxylic acid typically involves the oxidation of thioxanthene derivatives. One common method includes the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete oxidation of the thioxanthene ring to form the trioxo derivative.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from commercially available thioxanthene. The process includes:
Oxidation: Using oxidizing agents to convert thioxanthene to its trioxo form.
Carboxylation: Introducing a carboxylic acid group through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the trioxo groups back to hydroxyl or keto groups.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitro compounds, sulfonic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized thioxanthene derivatives, while reduction can produce hydroxylated or ketone-containing compounds.
Applications De Recherche Scientifique
9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-tumor and anti-viral activities.
Material Science: Used in the development of novel materials with unique electronic properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a bioorthogonal reagent.
Mécanisme D'action
The mechanism of action of 9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-1-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or proteins involved in disease pathways. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thioxanthen-9-one-10,10-dioxide: Another thioxanthene derivative with similar structural features.
9,10-Dioxo-9,10-dihydrophenanthrene-3-carboxylic acid: A related compound used in bioorthogonal chemistry.
Uniqueness
9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-1-carboxylic acid is unique due to its specific trioxo and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic and medicinal chemistry.
Propriétés
Numéro CAS |
51762-70-0 |
|---|---|
Formule moléculaire |
C14H8O5S |
Poids moléculaire |
288.28 g/mol |
Nom IUPAC |
9,10,10-trioxothioxanthene-1-carboxylic acid |
InChI |
InChI=1S/C14H8O5S/c15-13-8-4-1-2-6-10(8)20(18,19)11-7-3-5-9(12(11)13)14(16)17/h1-7H,(H,16,17) |
Clé InChI |
AZKLTHCOALUMOK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC=C3S2(=O)=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-3-(2-propenyl)-, (1alpha,2beta,3alpha,5alpha)-](/img/structure/B14652630.png)
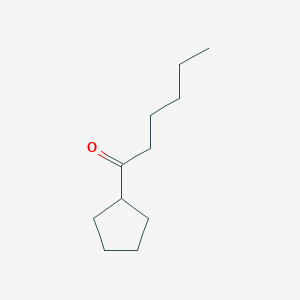
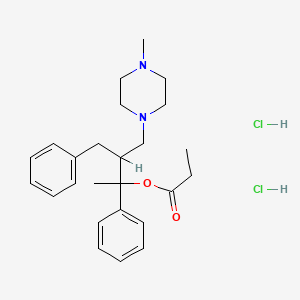
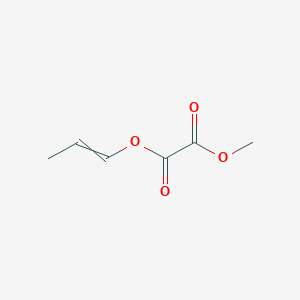


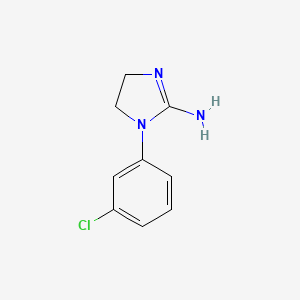
![Methyl [3-oxo-5-(propan-2-yl)cyclohex-1-en-1-yl]acetate](/img/structure/B14652680.png)




